molecular formula C11H13FN2O2 B14833908 5-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide

5-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide

Cat. No.: B14833908
M. Wt: 224.23 g/mol
InChI Key: RONGYPZMOMPVCO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.234 g/mol It is a derivative of isonicotinamide, featuring a cyclopropoxy group and a fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroisonicotinic acid and cyclopropanol.

    Cyclopropylation: The cyclopropylation of 2-fluoroisonicotinic acid is achieved by reacting it with cyclopropanol in the presence of a suitable catalyst, such as a strong acid or base.

    Amidation: The resulting intermediate is then subjected to amidation using N,N-dimethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom and cyclopropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

5-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-2-fluoro-N,N-dimethylnicotinamide: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

    5-Cyclopropyl-2-fluoro-N-methoxy-N-methylnicotinamide: Contains a methoxy group in place of the dimethylamino group.

    5-Cyclopropyl-2-fluoro-N-methylnicotinamide: Features a single methyl group instead of the dimethylamino group.

Uniqueness

5-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

5-cyclopropyloxy-2-fluoro-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C11H13FN2O2/c1-14(2)11(15)8-5-10(12)13-6-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

RONGYPZMOMPVCO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1OC2CC2)F

Origin of Product

United States

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